molecular formula C15H24N4O2 B3590761 2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid

2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid

Cat. No.: B3590761
M. Wt: 292.38 g/mol
InChI Key: GAUBAJCUGYPKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring substituted with an azepane moiety and an amino acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the azepane moiety and the amino acetic acid group. Common reagents used in these reactions include pyrimidine derivatives, azepane, and amino acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug candidate in pharmaceutical research.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]acetic acid
  • 2-[[5-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]amino]acetic acid
  • 2-[[5-[(4-Propylpiperazin-1-yl)methyl]pyridin-2-yl]amino]acetic acid

Uniqueness

2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid is unique due to its specific structural features, such as the azepane moiety and the pyrimidine ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications. Its uniqueness lies in its ability to interact with specific molecular targets and its potential for diverse chemical modifications.

Properties

IUPAC Name

2-[[5-[(4-ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-2-12-4-3-6-19(7-5-12)11-13-8-16-15(17-9-13)18-10-14(20)21/h8-9,12H,2-7,10-11H2,1H3,(H,20,21)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUBAJCUGYPKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(CC1)CC2=CN=C(N=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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